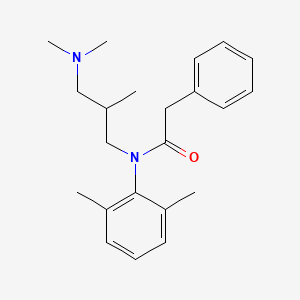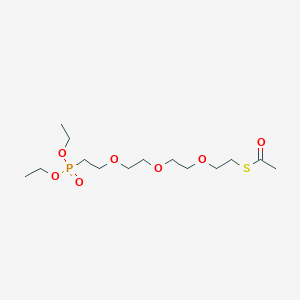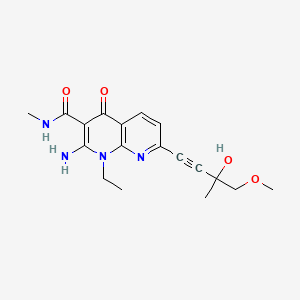![molecular formula C12H12ClN3O2 B1193547 6-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B1193547.png)
6-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSB-16434 is a novel potent and selective agonist of the orphan G protein-coupled receptor 84 (GPR84).
Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
6-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidine-2,4-dione and its derivatives are used in various chemical reactions. For example, Kinoshita et al. (1989) studied the reactions of similar compounds with amines, resulting in products like pyrimidines, acetoacetamides, and urethanes (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989). Similarly, El-Agrody et al. (2001) synthesized novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines through the reaction of related compounds (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Biological Activities
Some derivatives of 6-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidine-2,4-dione have shown biological activities. For instance, Semenov et al. (2020) synthesized novel derivatives based on 6-methyluracil and found that they could function as dual binding site acetylcholinesterase inhibitors, potentially beneficial for treating Alzheimer's disease (Semenov et al., 2020). Additionally, Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds with good herbicidal activities (Huazheng, 2013).
Pharmaceutical Research
In the field of pharmaceutical research, Guo et al. (2003) studied thieno[2,3-d]pyrimidine-2,4-diones as GnRH receptor antagonists for treating reproductive diseases. They found that specific substituents on these compounds significantly enhanced receptor binding activity (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).
Supramolecular Chemistry
The compound and its derivatives also find applications in supramolecular chemistry. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated them as ligands for co-crystallization with diaza-18-crown-6, forming hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Propiedades
Nombre del producto |
6-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidine-2,4-dione |
|---|---|
Fórmula molecular |
C12H12ClN3O2 |
Peso molecular |
265.697 |
Nombre IUPAC |
6-((p-Chlorophenylethyl)amino)-2,4(1H,3H)-pyrimidinedione |
InChI |
InChI=1S/C12H12ClN3O2/c13-9-3-1-8(2-4-9)5-6-14-10-7-11(17)16-12(18)15-10/h1-4,7H,5-6H2,(H3,14,15,16,17,18) |
Clave InChI |
JSUODDTVALGQAK-UHFFFAOYSA-N |
SMILES |
O=C1NC(C=C(NCCC2=CC=C(Cl)C=C2)N1)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PSB-16434; PSB 16434; PSB16434 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid](/img/structure/B1193465.png)





![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea](/img/structure/B1193488.png)
![analogue 55f [PMID: 11472217]](/img/structure/B1193489.png)